molecular formula C9H8INO2S2 B8679006 Ethyl 4-cyano-3-iodo-5-(methylthio)thiophene-2-carboxylate

Ethyl 4-cyano-3-iodo-5-(methylthio)thiophene-2-carboxylate

Cat. No. B8679006
M. Wt: 353.2 g/mol
InChI Key: DZRKPIICYODVAO-UHFFFAOYSA-N
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Patent
US08183240B2

Procedure details

Ethyl 4-cyano-3-iodo-5-(methylsulfanyl)thiophene-2-carboxylate (7.2 g, 20.4 mmol) was dissolved in DCM (200 mL) and THF (100 mL) and m-CPBA (9.14 g, 40.8 mmol) was added. The reaction mixture was stirred at rt overnight. Sodium sulfite (5.14 g, 40.8 mmol) was added, stirred for 10 minutes followed by addition of potassium carbonate (8.45, 61.2 mmol). The suspension was stirred at rt for 1 hour and filtered through celite, washed with DCM and the solvent was evaporated to afford ethyl 3-iodo-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate (6.80 g, 78%). LCMS: (FA) ES+ 386. 1H NMR (400 MHz, d1-chloroform) δ: 4.45 (q, 2H), 3.38 (s, 3H), 1.43 (t, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
61.2 mmol
Type
reactant
Reaction Step Three
Quantity
9.14 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([I:15])=[C:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[S:6][C:7]=1SC)#[N:2].[CH:16]1C=C(Cl)C=C(C(OO)=O)C=1.[S:27]([O-:30])([O-])=[O:28].[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.C1COCC1>[I:15][C:4]1[C:3]([C:1]#[N:2])=[C:7]([S:27]([CH3:16])(=[O:30])=[O:28])[S:6][C:5]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(#N)C=1C(=C(SC1SC)C(=O)OCC)I
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.14 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
61.2 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
9.14 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The suspension was stirred at rt for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(SC(=C1C#N)S(=O)(=O)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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